Cas no 136027-17-3 (Benzyl (2-sulfamoylethyl)carbamate)

Benzyl (2-sulfamoylethyl)carbamate is a specialized organic compound featuring both a carbamate and a sulfonamide functional group. Its molecular structure, incorporating a benzyl group, enhances its utility in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the sulfamoyl moiety contributes to its potential bioactivity, making it valuable in drug discovery and development. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile allows for selective modifications, facilitating its use in multi-step synthesis. Researchers may employ it in the design of enzyme inhibitors or bioactive molecules due to its functional group diversity.
Benzyl (2-sulfamoylethyl)carbamate structure
136027-17-3 structure
Product Name:Benzyl (2-sulfamoylethyl)carbamate
CAS No:136027-17-3
MF:C10H14N2O4S
MW:258.294161319733
MDL:MFCD28098092
CID:4524715
PubChem ID:11615848
Update Time:2025-11-06

Benzyl (2-sulfamoylethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (2-sulfamoylethyl)carbamate
    • (2-Sulfamoyl-ethyl)-carbamic acid benzyl ester
    • Benzyl N-(2-sulfamoylethyl)carbamate
    • Cbz-Taurinamide
    • 2-benzyloxyformamidoethylsulfonamide
    • NE62956
    • SB33025
    • 2-(N-benzoxycarbonylamino)ethanesulfonamide
    • 2-(N-benzyloxycarbonylamino)ethanesulfonamide
    • 2-[(Benzyloxycarbonyl)amino]ethanesulfonamide
    • Z1578976740
    • D84018
    • DTXSID601237557
    • 2-(Cbz-amino)ethanesulfonamide
    • MFCD28098092
    • SCHEMBL6284365
    • BS-15302
    • DB-141457
    • EN300-218604
    • 136027-17-3
    • FPMDBOVKAOIQAH-UHFFFAOYSA-N
    • SY203038
    • AKOS033441640
    • Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate
    • benzyl(2-sulfamoylethyl)carbamate
    • CS-0156217
    • Phenylmethyl N-(2-(aminosulfonyl)ethyl)carbamate
    • LFA02717
    • 838-368-7
    • MDL: MFCD28098092
    • Inchi: 1S/C10H14N2O4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H2,11,14,15)
    • InChI Key: FPMDBOVKAOIQAH-UHFFFAOYSA-N
    • SMILES: S(CCNC(=O)OCC1C=CC=CC=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 258.06742811 g/mol
  • Monoisotopic Mass: 258.06742811 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 107
  • Molecular Weight: 258.30

Experimental Properties

  • Density: 1.3±0.1 g/cm3

Benzyl (2-sulfamoylethyl)carbamate Security Information

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Benzyl (2-sulfamoylethyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:136027-17-3)Benzyl (2-sulfamoylethyl)carbamate
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Quantity:1g/5g/25g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:31
Price ($):217.0/874.0/3285.0/163.0
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Additional information on Benzyl (2-sulfamoylethyl)carbamate

Recent Advances in the Study of Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3)

Benzyl (2-sulfamoylethyl)carbamate (CAS: 136027-17-3) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting sulfonamide-based therapeutics. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Benzyl (2-sulfamoylethyl)carbamate as a key building block in the development of novel carbonic anhydrase inhibitors. The research team demonstrated that this compound's unique sulfamoyl and carbamate functionalities allow for efficient derivatization, leading to compounds with enhanced selectivity and potency against various carbonic anhydrase isoforms. The study reported a 40% improvement in inhibitory activity compared to traditional sulfonamide-based inhibitors.

In the area of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's potential as a precursor for new antibacterial agents. The researchers synthesized a series of derivatives by modifying the benzyl group while maintaining the core (2-sulfamoylethyl)carbamate structure. Several derivatives showed promising activity against Gram-positive bacteria, with MIC values in the range of 2-8 µg/mL, suggesting potential for further development as novel antibiotics.

From a synthetic chemistry perspective, advances in the production of Benzyl (2-sulfamoylethyl)carbamate have been reported. A 2024 study in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (85%) and purity (>99%). The new method utilizes green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation, which could facilitate larger-scale production for pharmaceutical applications.

The compound's potential in targeted drug delivery has also emerged as an area of interest. Recent work published in Molecular Pharmaceutics (2023) explored its use as a cleavable linker in antibody-drug conjugates (ADCs). The researchers found that the carbamate linkage provides excellent stability in circulation while allowing efficient drug release in target tissues, making it a promising candidate for next-generation ADC development.

Looking forward, the unique properties of Benzyl (2-sulfamoylethyl)carbamate continue to attract research attention across multiple therapeutic areas. Its dual functionality as both a sulfonamide and carbamate derivative offers diverse possibilities for medicinal chemistry optimization. Current research directions include exploring its application in CNS-targeted drugs, where its ability to cross the blood-brain barrier is being evaluated, and in prodrug design for improved pharmacokinetic properties.

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Amadis Chemical Company Limited
(CAS:136027-17-3)Benzyl (2-sulfamoylethyl)carbamate
A1024985
Purity:99%/99%/99%/99%
Quantity:1g/5g/25g/500mg
Price ($):217.0/874.0/3285.0/163.0
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